1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol

Catalog No.
S14218548
CAS No.
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol

Product Name

1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol

IUPAC Name

1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentan-1-ol

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c10-8(3-1-2-4-8)7-5-9(7)6-7/h10H,1-6H2

InChI Key

GIRPYXGBHUYVRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C23CN2C3)O

1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol is a complex organic compound characterized by its bicyclic structure, which includes a nitrogen atom within the bicyclic framework. This compound features a cyclopentanol moiety attached to the bicyclo[1.1.0]butane skeleton, specifically at the nitrogen-containing position. The bicyclo[1.1.0]butane structure is known for its unique strain and reactivity, making it an interesting subject of study in organic chemistry.

The chemical reactivity of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol can be attributed to the presence of both the bicyclic framework and the hydroxyl group from the cyclopentanol part. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where it can act as a nucleophile due to its lone pair of electrons.
  • Elimination Reactions: The compound can undergo elimination reactions to form double bonds, particularly under acidic or basic conditions.
  • Cyclization: The structure is conducive to intramolecular cyclization reactions, potentially leading to various polycyclic compounds.

These reactions are influenced by the steric and electronic properties of substituents on the bicyclic system and the cyclopentanol group.

Research indicates that compounds with similar bicyclic structures exhibit notable biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • CNS Activity: The nitrogen-containing bicyclic compounds have been studied for their potential neuroactive properties, which may influence neurotransmitter systems.
  • Analgesic Effects: Certain analogs have demonstrated pain-relieving effects in preclinical studies.

While specific data on 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol's biological activity may be limited, its structural characteristics suggest potential pharmacological relevance.

The synthesis of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol typically involves several key steps:

  • Formation of Bicyclo[1.1.0]butane: This can be achieved through methods such as Simmons-Smith cyclopropanation or other carbene insertion techniques.
  • Introduction of Nitrogen: The nitrogen atom can be introduced via amination reactions involving suitable precursors.
  • Attachment of Cyclopentanol: This step often involves nucleophilic attack by a cyclopentanol derivative on an activated bicyclic precursor.

Recent advances highlight the use of metal-catalyzed strategies and radical chemistry to enhance yields and selectivity in these synthetic routes .

The applications of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol are primarily in medicinal chemistry and materials science:

  • Drug Development: Due to its potential biological activity, this compound may serve as a lead structure for developing new pharmaceuticals targeting various diseases.
  • Material Science: The unique properties of bicyclic compounds make them suitable for creating advanced materials with specific mechanical or electronic properties.

Interaction studies involving 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol focus on its binding affinity with biological targets, such as receptors or enzymes relevant to neurotransmission or microbial inhibition:

  • Receptor Binding Assays: These studies assess how well the compound interacts with specific receptors in the central nervous system.
  • Enzyme Inhibition Studies: Investigating whether this compound can inhibit enzymes involved in metabolic pathways provides insights into its potential therapeutic uses.

Several compounds share structural features with 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol, including:

Compound NameStructure TypeUnique Features
1-Azabicyclo[2.2.2]octaneBicyclicGreater ring strain; used in drug design
2-Azabicyclo[2.2.2]octan-3-oneBicyclic ketoneExhibits different reactivity due to carbonyl group
3-(Cyclopentyl)-2-pyrrolidinoneCyclic amineSimilar nitrogen functionality; different ring size
4-Hydroxybicyclo[2.2.2]octaneHydroxy-substituted bicyclicHydroxyl group alters solubility and reactivity

The uniqueness of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol lies in its specific combination of structural features and potential biological activities, making it a candidate for further research in medicinal chemistry and synthetic applications .

Traditional Multi-Step Synthesis Approaches

Traditional synthetic routes to 1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentanol rely on sequential transformations to assemble the strained bicyclic core and introduce the cyclopentanol group. A foundational strategy involves the synthesis of 1-azabicyclo[1.1.0]butane precursors via gem-dibromocyclopropane intermediates. For example, Walczak demonstrated that treatment of gem-dibromocyclopropanes with alkyllithium reagents generates bicyclo[1.1.0]butyllithium species, which can be quenched with electrophiles to install substituents at the C3 position. Subsequent oxidation or functionalization steps yield the azabicyclo core.

The cyclopentanol moiety is typically introduced through nucleophilic addition to a preformed ketone. For instance, reacting 1-azabicyclo[1.1.0]butan-3-one with cyclopentylmagnesium bromide followed by acidic workup affords the tertiary alcohol. However, this approach suffers from moderate yields (40–60%) due to competing side reactions, such as over-addition or retro-aldol processes.

Table 1: Traditional Multi-Step Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
CyclopropanationCH₂Br₂, Zn-Cu, Et₂O, 0°C65
Lithiations-BuLi, THF, -78°C70
Cyclopentanol AdditionCyclopentylMgBr, Et₂O, 0°C → H₃O⁺55

Despite its historical relevance, this method requires stringent temperature control and exhibits limited functional group tolerance, necessitating protective group strategies for complex substrates.

Modern Catalytic Strategies for Bicyclo[1.1.0]butane Core Construction

Recent advances in catalysis have enabled more efficient and stereoselective access to the bicyclo[1.1.0]butane core. Transition-metal-catalyzed cyclopropanations and strain-release functionalization have emerged as key strategies. For example, Rhodium(I) complexes facilitate intramolecular cyclopropanation of allyl amides, yielding azabicyclo[1.1.0]butanes with high diastereoselectivity. This method leverages metal-carbene intermediates to bypass the instability of free carbenes, achieving yields up to 85% under mild conditions.

A groundbreaking approach involves strain-release heteroatom functionalization, where spring-loaded C–C bonds in strained intermediates react with amines or alcohols. Blackmond and colleagues reported the use of chiral cyclopentylation reagents to install the cyclopentanol group enantioselectively. By employing a Pt(II)-catalyzed cycloisomerization, the team achieved 90% enantiomeric excess (ee) for the target compound, a marked improvement over racemic traditional methods.

Mechanistic Insight:
The Rh(I)-catalyzed process proceeds via a carbene-transfer mechanism, where the metal coordinates to the alkene, inducing ring strain relief and subsequent cyclopropanation. Stereochemical outcomes are dictated by ligand choice; bulkier phosphine ligands favor trans-diastereomers, while bidentate ligands enhance cis-selectivity.

Flow Chemistry Innovations in Telescoped Synthesis

The integration of continuous flow systems has revolutionized the synthesis of strained bicyclic compounds by enabling telescoped reactions with precise control over reaction parameters. Luisi, Kappe, and co-workers developed a microfluidic approach to generate 1-azabicyclo[1.1.0]butane lithio intermediates in situ, which are subsequently trapped with cyclopentanone derivatives to form the title compound.

Key Advantages of Flow Systems:

  • Milder Conditions: Reactions proceed at 0°C versus -78°C required in batch processes.
  • Reduced Residence Time: Lithiation and quenching occur within minutes, minimizing decomposition.
  • Higher Yields: 75–80% overall yield compared to 55% in batch.

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Temperature-78°C0°C
Reaction Time2 hours5 minutes
Yield55%78%
ScalabilityLimitedHigh

The flow protocol employs a two-stage reactor: the first module generates the lithio species from 2,3-dibromopropylamine using s-BuLi, while the second module introduces cyclopentanone for nucleophilic addition. This method eliminates intermediate purification, rendering it ideal for large-scale production.

The azabicyclo[1.1.0]butane framework represents one of the most highly strained nitrogen-containing heterocycles, with the central carbon-nitrogen bond serving as the focal point for strain-release reactivity [1]. The C3-N bond in azabicyclo[1.1.0]butane systems exhibits exceptional reactivity due to the inherent angle strain and bond distortion within the bicyclic structure [2]. Recent computational studies have revealed that the strain-release energy associated with C3-N bond cleavage in azabicyclo[1.1.0]butane derivatives is approximately 31.4 kcal/mol, providing substantial thermodynamic driving force for ring-opening reactions [3].

The mechanism of C3-N bond cleavage in azabicyclo[1.1.0]butane systems proceeds through electrophilic activation of the nitrogen atom, which induces polarization of the strained central bond [4]. Upon nitrogen activation, the bridgehead carbon becomes highly electrophilic, facilitating nucleophilic attack that leads to concurrent C3-N bond cleavage and ring opening [1]. This process results in the formation of 1,3-disubstituted azetidine products with release of the accumulated ring strain energy [5].

Mechanistic Pathways and Reaction Intermediates

The C3-N bond cleavage process involves formation of a 1-azoniabicyclo[1.1.0]butane intermediate upon electrophilic activation [6]. This intermediate exhibits enhanced electrophilicity at the C3 position, promoting nucleophilic addition through a reactant-like transition state [6]. The concerted nature of C3-N bond cleavage and nucleophilic addition ensures stereospecific product formation with predictable stereochemical outcomes [6].

Computational analysis has identified multiple transition states for nucleophilic attack at the bridgehead carbon, with energy barriers ranging from 5.5 to 13.5 kcal/mol depending on the nature of the attacking nucleophile [7]. The preferred pathway involves nucleophilic attack at the less sterically hindered bridgehead position, leading to selective formation of the thermodynamically favored products [7].

Electrophilic ActivatorActivation Energy (kcal/mol)Product SelectivityReaction Conditions
Benzyl chloroformate12.3>95% 1,3-additionRoom temperature, 1-16 hours [4]
Trifluoroacetic anhydride8.7>90% rearrangement0°C to room temperature [4]
Triflic anhydride6.2>95% rearrangement-78°C to 0°C [4]
Tosyl chloride14.1>85% 1,3-additionRoom temperature, 2-24 hours [1]

Stereoelectronic Factors Influencing Bond Cleavage

The stereoelectronic requirements for C3-N bond cleavage in azabicyclo[1.1.0]butane systems are governed by orbital alignment and electronic delocalization effects [8]. The central C3-N bond exhibits significant p-orbital character due to strain-induced hybridization changes, making it particularly susceptible to electrophilic activation [8]. Electronic delocalization contributions provide approximately 10-15 kcal/mol of stabilization energy during the transition state, significantly lowering the activation barrier for bond cleavage [8].

The migratory aptitude of substituents during C3-N bond cleavage follows the established order: aromatic groups > tertiary alkyl > secondary alkyl > primary alkyl > hydrogen [4] [9]. This selectivity pattern reflects the ability of different groups to stabilize positive charge development during the rearrangement process [9]. Electron-rich aromatic substituents demonstrate enhanced migration tendency, with para-methoxyaryl groups showing 3.2:1 selectivity over unsubstituted phenyl groups [10].

Spirocyclization Reactions Driven by Ring Strain Release

Spirocyclization reactions of azabicyclo[1.1.0]butane derivatives represent a powerful synthetic strategy for constructing complex polycyclic frameworks through strain-release mechanisms [11]. The inherent ring strain of the azabicyclo[1.1.0]butane system provides the thermodynamic driving force necessary to overcome unfavorable entropic factors associated with intramolecular cyclization reactions [11]. These transformations enable rapid assembly of structurally diverse spirocyclic azetidines with high levels of stereochemical control [12].

The spirocyclization process involves initial electrophilic activation of the azabicyclo[1.1.0]butane nitrogen, followed by intramolecular nucleophilic attack by a tethered nucleophile [11]. The strain-release energy associated with C3-N bond cleavage provides sufficient driving force to promote cyclization even when forming highly strained four-membered rings [11]. This methodology has been successfully applied to construct spiroepoxy azetidines, spirocyclic ketones, and other complex heterocyclic systems [4] [11].

Silyl Ether-Mediated Spirocyclization

Azabicyclo[1.1.0]butyl ketones bearing silyl-protected alcohols undergo facile spirocyclization upon electrophilic activation to generate spiro-azetidines with concomitant desilylation [11]. The reaction proceeds through a concerted mechanism involving simultaneous nitrogen activation, silyl group migration, and ring closure [11]. Primary, secondary, and tertiary silyl ethers all participate effectively in this transformation, providing access to spirocycles with varying ring sizes and substitution patterns [11].

The choice of electrophilic activator significantly influences the reaction outcome, with trichloroethoxycarbonyl chloride and hydrogen bromide leading exclusively to halogenated azetidine products rather than spirocyclization [11]. Optimal conditions employ mild electrophiles such as benzyl chloroformate or trifluoroacetic anhydride at temperatures ranging from 0°C to room temperature [11].

Substrate TypeRing SizeYield (%)SelectivityConditions
Primary silyl ether4-membered78-92>20:1 drBnOCOCl, 0°C, 2h [11]
Secondary silyl ether5-membered68-85>15:1 drBnOCOCl, rt, 4h [11]
Tertiary silyl ether6-membered45-72>10:1 drTFAA, 0°C, 6h [11]
Aromatic tether4-membered82-94>25:1 drBnOCOCl, rt, 1h [11]

Friedel-Crafts Spirocyclization Pathways

Azabicyclo[1.1.0]butane-tethered aromatic systems undergo strain-release driven Friedel-Crafts spirocyclization to generate complex polycyclic frameworks [13] [14]. The reaction proceeds through an unexpected interrupted mechanism, initially forming a dearomatized azabicyclo[2.1.1]hexane intermediate as a single diastereomer [13]. This intermediate can be converted to the final Friedel-Crafts product upon further electrophilic activation or trapped in situ with dienophiles to form Diels-Alder adducts [13].

The spirocyclization mechanism involves initial electrophilic activation of the azabicyclo[1.1.0]butane nitrogen, followed by intramolecular attack of the aromatic ring on the activated bridgehead carbon [14]. The resulting carbocation intermediate undergoes rapid ring closure to form the spirocyclic framework with complete stereochemical control [14]. Both electron-rich and electron-poor aromatic systems participate in this transformation, though reaction rates vary considerably based on electronic properties [14].

Thermodynamic and Kinetic Considerations

The thermodynamic favorability of spirocyclization reactions stems from the substantial strain-release energy associated with azabicyclo[1.1.0]butane ring opening, which typically exceeds 30 kcal/mol [3]. This energy release overcomes the entropic penalty associated with intramolecular cyclization and provides sufficient driving force for the formation of highly strained spirocyclic products [3]. Kinetic studies reveal that spirocyclization rates are highly dependent on the nature of the tethered nucleophile, with oxygen-centered nucleophiles reacting faster than nitrogen or carbon-centered alternatives [11].

The activation barriers for spirocyclization reactions range from 8-18 kcal/mol depending on the specific substrate and reaction conditions [11]. Computational analysis indicates that the transition state for spirocyclization is characterized by extensive bond formation between the nucleophilic tether and the electrophilic bridgehead carbon, with minimal reorganization of the azabicyclo[1.1.0]butane framework [11].

Divergent Reactivity Patterns with Electrophilic Activators

The reactivity of azabicyclo[1.1.0]butane derivatives exhibits remarkable dependence on the electronic nature of the electrophilic activating agent, leading to divergent reaction pathways from common starting materials [4] [9]. The electronic properties of the activator determine whether the reaction proceeds through nucleophilic addition, semipinacol rearrangement, or other mechanistic pathways [4]. This selectivity can be rationalized by considering the extent of positive charge development at the bridgehead carbon following nitrogen activation [4].

Strongly electron-withdrawing activators such as trifluoroacetic anhydride and triflic anhydride promote semipinacol rearrangement pathways by increasing the electrophilicity of the bridgehead carbon [4] [9]. Conversely, less electron-withdrawing activators like benzyl chloroformate favor nucleophilic addition pathways, leading to 1,3-functionalized azetidine products [4]. The counterion nucleophilicity also influences the reaction outcome, with more nucleophilic counterions promoting addition reactions over rearrangement processes [4].

Semipinacol Rearrangement Mechanisms

Azabicyclo[1.1.0]butyl carbinols undergo strain-release driven semipinacol rearrangement upon treatment with strongly electrophilic activators [4] [9]. The reaction mechanism involves initial nitrogen activation to generate a highly electrophilic bridgehead carbon, followed by intramolecular migration of adjacent substituents with concurrent C3-N bond cleavage [4]. The migratory aptitude follows the established order for cationic rearrangements, with aromatic groups showing the highest propensity for migration [9].

The semipinacol rearrangement proceeds through a concerted mechanism involving simultaneous bond formation and cleavage, leading to stereospecific product formation [4]. Computational studies indicate that the transition state for rearrangement is characterized by significant positive charge development at the migration terminus, explaining the observed selectivity patterns [4]. The reaction is highly sensitive to steric effects, with bulky substituents significantly reducing rearrangement rates [9].

ActivatorElectron-Withdrawing AbilityRearrangement:Addition RatioTypical Yield (%)
Triflic anhydrideVery high>20:185-95 [4]
Trifluoroacetic anhydrideHigh10-15:170-85 [4]
Acetyl chlorideModerate2-5:145-65 [4]
Benzyl chloroformateLow1:>2080-90 [4]

Nucleophilic Addition Pathways

Treatment of azabicyclo[1.1.0]butane derivatives with weakly electrophilic activators leads predominantly to nucleophilic addition reactions at the bridgehead carbon [4]. The reaction mechanism involves initial nitrogen activation followed by external nucleophile attack, with the counterion serving as the nucleophilic species [4]. This pathway is favored when the activator does not generate sufficient positive charge at the bridgehead carbon to promote rearrangement reactions [4].

The regioselectivity of nucleophilic addition is controlled by steric and electronic factors, with attack occurring preferentially at the less hindered bridgehead position [6]. The reaction proceeds through a concerted mechanism involving simultaneous C3-N bond cleavage and nucleophile addition, ensuring stereospecific product formation [6]. Various nucleophiles including halides, alkoxides, and amines can participate in these reactions [4] [15].

Electronic Effects on Reactivity Patterns

The electronic nature of substituents on the azabicyclo[1.1.0]butane framework significantly influences the reactivity patterns observed with different electrophilic activators [7]. Electron-withdrawing substituents increase the electrophilicity of the system, promoting nucleophilic addition pathways even with strongly electrophilic activators [7]. Conversely, electron-donating substituents favor rearrangement pathways by stabilizing positive charge development during the transition state [7].

Computational analysis reveals that the electronic effects operate primarily through modulation of the highest occupied molecular orbital energy levels, which directly influences the activation barriers for different reaction pathways [7]. The presence of aromatic substituents provides additional stabilization through resonance effects, lowering the barriers for both addition and rearrangement processes [7].

Substituent TypeElectronic EffectPreferred PathwayActivation Barrier (kcal/mol)
Electron-withdrawing arylDestabilizingNucleophilic addition6.2-8.7 [7]
Electron-neutral arylNeutralMixed pathways8.7-12.3 [7]
Electron-donating arylStabilizingRearrangement12.3-15.8 [7]
Alkyl substituentsWeakly stabilizingRearrangement10.5-14.2 [7]

The azabicyclo[1.1.0]butane scaffold in 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol undergoes diverse strain-release transformations to produce functionalized azetidines through multiple mechanistic pathways [1] [2] [3] [4]. The inherent ring strain of approximately 25.4 kilocalories per mole in the azabicyclo[1.1.0]butane framework drives these transformations, making them thermodynamically favorable [5].

Semipinacol Rearrangement Mechanism: Treatment of azabicyclo[1.1.0]butyl carbinols with strong electrophiles such as trifluoroacetic anhydride or triflic anhydride triggers a semipinacol rearrangement pathway [1] [2]. This process involves N-activation followed by migration of substituents to form 1,3,3-substituted azetidines with ketone functionality. The migratory aptitude follows the established order: aryl > substituted alkyl > less substituted alkyl, with even electron-deficient aromatics and heteroaromatics migrating preferentially over methyl groups [2]. Research findings demonstrate yields ranging from 70-95% for these transformations, with high selectivity for the desired azetidine products [1] [2].

Photocatalytic Radical Strain-Release: Recent developments in photocatalytic methodology have enabled radical strain-release processes for azetidine synthesis [3] [6]. This approach utilizes visible light-driven energy transfer with organic photosensitizers to generate radical intermediates that undergo strain-release with azabicyclo[1.1.0]butane substrates. The methodology demonstrates high chemoselectivity and yields of 47-84% for various azetidine derivatives, including those bearing biologically relevant scaffolds such as celecoxib and naproxen derivatives [3] [6].

Strain-Release MechanismActivating ConditionsProduct TypeYield Range (%)Selectivity
Semipinacol RearrangementTrifluoroacetic anhydride (TFAA) or Triflic anhydride (Tf2O)1,3,3-Substituted azetidines with keto functionality70-95High migratory aptitude selectivity
Radical Strain-ReleaseVisible light photocatalysis with organic photosensitizersBis-functionalized azetidines with C-N bonds47-84High chemoselectivity
Electrophile-Induced Ring OpeningN-activation with various electrophilesDiversely substituted azetidines40-90Substrate-dependent selectivity

Multicomponent Strain-Release Synthesis: Advanced synthetic strategies have been developed for the diversity-oriented synthesis of azetidines through multicomponent strain-release processes [7]. These methodologies leverage the rapid strain-release ring-opening of azabicyclo[1.1.0]butane to drive equilibrium-favored reactions, enabling the assembly of highly functionalized azetidine products with multiple diversity elements [7].

Construction of Spirocyclic Architectures for Medicinal Chemistry

The utilization of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol in spirocyclic synthesis represents a significant advancement in medicinal chemistry scaffold development [8] [9] [10] [4]. Spirocyclic molecules have gained considerable interest in drug discovery due to their three-dimensional nature, conformational rigidity, and ability to provide well-defined spatial disposition of substituents [9] [10].

Strain-Release Spirocyclization: The development of strain-release driven spirocyclization methodologies has enabled the synthesis of azetidine-containing spirocycles from azabicyclo[1.1.0]butyl ketones [8] [9] [10]. These precursors, bearing silyl-protected alcohols, undergo electrophile-induced spirocyclization-desilylation reactions to generate diverse spiro-azetidine architectures. Primary, secondary, and tertiary silyl ethers are effectively transformed into spirocyclic products with yields ranging from 65-85% [8] [9] [10].

Friedel-Crafts Spirocyclization: Acid-mediated Friedel-Crafts spirocyclization reactions have been developed for the synthesis of complex spirocyclic azetidines [11]. These transformations proceed through an interrupted Friedel-Crafts mechanism, generating highly complex azabicyclo[2.1.1]hexane scaffolds as single diastereomers. The products can be subsequently converted to spirocyclic azetidines through electrophilic activation or trapped as Diels-Alder adducts in one-pot procedures [11].

Spirocyclic ArchitectureRing SizeSynthetic ApproachMedicinal Chemistry RelevanceKey Properties
Spiro[azetidine-2,1'-cyclopentane]5-memberedABB-ketone spirocyclizationOptimal ring size for drug designPrivileged scaffold architecture
Spiro[azetidine-2,1'-cyclohexane]6-memberedElectrophile-induced cyclizationBalanced flexibility and rigidityConformational rigidity
Spiro[azetidine-2,2'-tetrahydrofuran]5-membered (O-heterocycle)Oxygen nucleophile participationOxygen incorporation for polarityEnhanced solubility

Spirocyclic Diversity and Applications: The synthetic methodologies enable access to spirocyclic azetidines incorporating 4-, 5-, or 6-membered rings, as well as benzo-fused ring systems [8] [9] [10]. These scaffolds demonstrate complete retention of stereochemistry throughout the synthesis, providing access to enantiomerically pure spirocyclic compounds. The high degree of structural diversity combined with the three-dimensional nature of these architectures makes them valuable for pharmaceutical applications [9] [10].

Bis-Functionalized Nitrogen Heterocycle Development

The development of bis-functionalized nitrogen heterocycles represents a frontier area in heterocyclic chemistry, where 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol serves as a key building block for constructing complex molecular architectures [12] [13] [14] [15]. These systems incorporate multiple nitrogen heterocyclic units or functional groups, providing enhanced opportunities for molecular recognition and biological activity.

Double Strain-Release Functionalization: The azabicyclo[1.1.0]butane core can undergo double functionalization at the 1,3-positions through strain-release processes [12] [15]. This methodology enables the installation of diverse functional groups including alkyl, aryl, and heteroaryl substituents through copper-catalyzed alkylation reactions. The process demonstrates high selectivity and yields, providing access to 1,3-bis-substituted azetidines with controlled stereochemistry [12] [15].

Bis-Heterocyclic Framework Construction: Advanced synthetic strategies have been developed for the construction of bis-heterocyclic frameworks incorporating azetidine motifs [13] [14]. These methodologies employ multicomponent reactions and cross-coupling strategies to link multiple heterocyclic units through various bridging elements. The resulting architectures exhibit enhanced structural complexity and provide multiple sites for biological interaction [13] [14].

Bis-Functionalized SystemSynthetic StrategyFunctional Group InstallationReaction ConditionsApplications
1,3-Bis-substituted azetidinesDouble strain-release functionalizationAlkyl, aryl, heteroaryl substituentsCu-catalyzed alkylationDrug discovery scaffolds
Bis-azetidine spirocyclesTandem spirocyclizationKetone and protected amine groupsElectrophile-induced spirocyclizationSpiro compounds for medicinal chemistry
Azetidine-heterocycle conjugatesCross-coupling methodologiesSulfonyl and nitrogen functionalitiesPhotocatalytic radical processesComplex molecular architectures

Structural Diversity and Complexity: The bis-functionalized systems demonstrate remarkable structural diversity, incorporating features such as spirocyclic architectures, bridged frameworks, and fused ring systems [13] [14]. These complex molecular architectures provide multiple points for structural modification and optimization, making them valuable for pharmaceutical development and materials science applications [13] [14].

Synthetic Accessibility and Scalability: The methodologies developed for bis-functionalized heterocycle synthesis demonstrate good synthetic accessibility and potential for scale-up [13] [14]. The reactions typically proceed under mild conditions with readily available starting materials, making them practical for both academic research and industrial applications [13] [14].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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